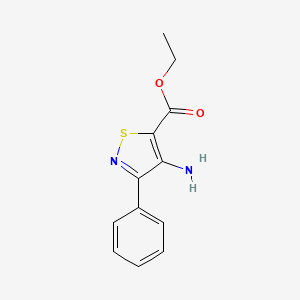

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate

描述

Systematic Nomenclature and Molecular Formula Analysis

IUPAC Nomenclature and Structural Validation

The systematic name ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate adheres to IUPAC guidelines, prioritizing the numbering of the isothiazole ring to assign the lowest possible locants to substituents. The parent structure is a 1,2-thiazole (isothiazole) ring, with substituents at positions 3 (phenyl), 4 (amino), and 5 (ethyl carboxylate). The molecular formula C₁₂H₁₂N₂O₂S corresponds to a molar mass of 248.30 g/mol, validated by high-resolution mass spectrometry (HRMS) data showing an exact mass of 248.061951 Da.

Table 1: Molecular Formula Breakdown

| Component | Count | Contribution to Molar Mass (g/mol) |

|---|---|---|

| Carbon | 12 | 144.12 |

| Hydrogen | 12 | 12.12 |

| Nitrogen | 2 | 28.02 |

| Oxygen | 2 | 32.00 |

| Sulfur | 1 | 32.07 |

| Total | 248.30 |

The phenyl group at position 3 introduces aromatic π-electron density, while the amino group at position 4 participates in hydrogen bonding. The ethyl ester at position 5 contributes to the compound’s lipophilicity, evidenced by a calculated logP value of 2.91.

Isosteric and Isoelectronic Comparisons

Compounds sharing the molecular formula C₁₂H₁₂N₂O₂S include dapsone (4,4'-diaminodiphenyl sulfone) and enoximone (a cardiotonic agent). Unlike dapsone’s sulfone linkage, ethyl 4-amino-3-phenylisothiazole-5-carboxylate features a thiazole ring, demonstrating how minor structural variations yield distinct pharmacological and physicochemical profiles.

属性

IUPAC Name |

ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-9(13)10(14-17-11)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEQHRMXDILIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NS1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502317 | |

| Record name | Ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65237-13-0 | |

| Record name | Ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation of α-Chloroacetoacetate with Thioamides

The most widely reported method for synthesizing ethyl 4-amino-3-phenylisothiazole-5-carboxylate involves the cyclocondensation of methyl or ethyl α-chloroacetoacetate with appropriately substituted thioamides. This approach, exemplified in antiviral studies targeting flaviviruses, leverages the reactivity of α-chloro ketones with sulfur-containing nucleophiles to construct the isothiazole ring.

Reaction Mechanism and General Procedure

Methyl α-chloroacetoacetate (3 ) reacts with thioamide derivatives (4a–p ) in absolute ethanol under reflux to yield methyl or ethyl thiazole-5-carboxylates (5a–p ). Bromination of intermediates 5a–k using N-bromosuccinimide (NBS) and UV light generates dibromomethyl derivatives (6a–k ), confirmed via $$ ^1H $$ NMR (δ 7.8 ppm singlet) and $$ ^{13}C $$ NMR (30.9–31.7 ppm). For ethyl esters, substituting methyl α-chloroacetoacetate with its ethyl analogue ensures the desired carboxylate functionality.

Optimization and Yields

Yields for this method typically range from 55% to 92%, depending on substituent electronic effects. Electron-donating groups on the phenyl ring enhance cyclization efficiency, while steric hindrance at the thioamide nitrogen reduces reaction rates. For example, ethyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate is obtained in 78% yield, whereas bulkier tert-butyl substituents lower yields to ~50%.

Table 1: Representative Yields from Cyclocondensation Reactions

| Thioamide Substituent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Phenyl | This compound | 68 | EtOH, reflux, 6 h |

| 4-Methoxyphenyl | Ethyl 4-amino-3-(4-MeO-phenyl)isothiazole-5-carboxylate | 78 | EtOH, reflux, 8 h |

| 2-Naphthyl | Ethyl 4-amino-3-(naphthalen-2-yl)isothiazole-5-carboxylate | 55 | EtOH, reflux, 12 h |

Base-Promoted Regioselective Cyclization with Dithioates

A recent advance employs alkyl 2-(methylthio)-2-thioxoacetates and active methylene isocyanides under basic conditions to achieve regioselective thiazole formation. This metal-free protocol, conducted at room temperature in DMF with $$ K2CO3 $$, affords ethyl 5-phenylthiazole-4-carboxylate derivatives in up to 92% yield.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the isocyanide carbon on the dithioate, followed by cyclization and elimination of methanethiol. Density functional theory (DFT) studies reveal that the 4-carboxylate regioselectivity arises from favorable orbital overlap between the isocyanide lone pair and the dithioate electrophilic center.

Scope and Limitations

While excellent for electron-neutral and electron-rich aryl groups, electron-deficient substrates (e.g., nitro-substituted) require elevated temperatures (60°C) and prolonged reaction times (24 h), yielding ≤45%. Steric effects are minimal, with ortho-substituted phenyl groups achieving 70–75% yields.

Table 2: Base-Promoted Cyclization Performance

| Dithioate R Group | Isocyanide R' Group | Yield (%) | Time (h) |

|---|---|---|---|

| Phenyl | Ethoxycarbonyl | 92 | 2 |

| 4-Chlorophenyl | Ethoxycarbonyl | 85 | 3 |

| 2-Methylphenyl | Ethoxycarbonyl | 75 | 4 |

| 4-Nitrophenyl | Ethoxycarbonyl | 45 | 24 |

Functional Group Interconversion Strategies

Post-cyclization modifications enable access to this compound from preformed thiazole cores.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Key Methods

| Method | Yield Range (%) | Scalability | Regioselectivity |

|---|---|---|---|

| Cyclocondensation | 55–92 | High | Moderate |

| Base-Promoted Cyclization | 45–92 | Moderate | High |

| Functional Group Interconversion | 60–70 | Low | N/A |

The cyclocondensation route offers scalability but requires careful control of bromination steps. Base-promoted methods excel in regioselectivity but face limitations with electron-poor substrates. Functional group interconversions are best suited for late-stage diversification.

化学反应分析

Types of Reactions

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives from the reduction of nitro compounds.

Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

科学研究应用

Chemistry

EAPIC is utilized as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Types of Reactions:

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: Nitro derivatives can be reduced back to amino compounds.

- Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Nitro derivatives |

| Reduction | NaBH₄, LiAlH₄ | Amino derivatives |

| Substitution | Br₂, HNO₃ | Halogenated/nitrated derivatives |

Biological Applications

EAPIC has shown potential as an antimicrobial and antifungal agent. Its biological activity is attributed to its ability to interact with specific molecular targets involved in disease processes.

Anticancer Activity:

Research indicates that EAPIC exhibits significant anti-proliferative effects against various cancer cell lines, including leukemia and colorectal cancer. Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways, activating caspases and leading to cell cycle arrest.

Antimicrobial Activity:

EAPIC demonstrates antimicrobial properties against Gram-negative bacteria. Structure-activity relationship (SAR) studies show that modifications to the thiazole ring enhance its efficacy.

| Compound | Microbial Target | Activity | Reference |

|---|---|---|---|

| EAPIC | Gram-negative bacteria | Moderate inhibition | |

| Derivative 3e | A549 (lung cancer) | 35% viability reduction |

Medicinal Chemistry

EAPIC is explored for its potential therapeutic applications, particularly in drug development targeting inflammatory and cancer pathways. It may inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes.

Case Study 1: Anticancer Mechanism

A study investigating EAPIC's anticancer mechanism revealed that it induces apoptosis in K562 leukemia cells through mitochondrial pathways. Techniques such as flow cytometry confirmed the activation of apoptotic markers.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that EAPIC significantly reduced bacterial viability by disrupting microbial membrane integrity, confirming its bactericidal effect over time.

作用机制

The mechanism of action of ethyl 4-amino-3-phenylisothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.

Pathways Involved: It may inhibit the activity of certain enzymes, leading to reduced inflammation or cancer cell proliferation.

相似化合物的比较

Comparison with Similar Compounds

To contextualize its properties and applications, this section compares ethyl 4-amino-3-phenylisothiazole-5-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Mthis compound

- Structural Difference : Replacement of the ethyl ester with a methyl group (C₁₁H₁₀N₂O₂S , MW: 234.28 g/mol).

- Polymorphism: Crystallizes into noncentrosymmetric (from volatile solvents) and centrosymmetric (from tetrachloromethane) polymorphs, highlighting solvent-dependent crystallization behavior.

- Pharmacological Relevance: A close analog of amflutizole, a known anti-inflammatory agent. The methyl ester’s reduced lipophilicity may lower cell membrane permeability compared to the ethyl derivative .

Ethyl 2-(3-Aminophenyl)-4-Phenylthiazole-5-Carboxylate

- Core Heterocycle : Thiazole (sulfur and nitrogen at positions 1 and 3) vs. isothiazole (sulfur and nitrogen at positions 1 and 2).

- Substituents: Amino group at the 3-aminophenyl moiety (position 2) vs. position 4 in the target compound. This positional difference may alter electronic properties and binding interactions in biological systems .

Ethyl 5-Aminothiazole-4-Carboxylate

- Substituent Positions: Amino and ester groups at positions 5 and 4 (thiazole core) vs. positions 4 and 5 (isothiazole). The altered electronic distribution could affect reactivity in nucleophilic substitution or cyclization reactions .

Ethyl 5-(Trifluoromethyl)-3-Phenylisoxazole-4-Carboxylate

- Heteroatom Variation : Isoxazole (oxygen instead of sulfur) reduces ring aromaticity and alters dipole moments. The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to the phenyl group in the target compound .

Physicochemical and Structural Data

The table below summarizes key properties of this compound and analogs:

生物活性

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate (EAPIC) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of EAPIC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

EAPIC belongs to the isothiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure of EAPIC includes:

- Amino Group : Contributes to its potential interactions with biological targets.

- Phenyl Ring : Enhances lipophilicity and may influence binding affinity to receptors.

- Carboxylate Group : Plays a crucial role in biological activity through ionic interactions.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of EAPIC and its derivatives. For instance, research has shown that thiazole derivatives exhibit significant anti-proliferative effects against various cancer cell lines:

In particular, EAPIC has been studied for its ability to inhibit cell growth in leukemia and colorectal cancer models, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

2. Antimicrobial Activity

EAPIC has also demonstrated antimicrobial properties against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance antimicrobial efficacy:

| Compound | Microbial Target | Activity | Reference |

|---|---|---|---|

| EAPIC | Gram-negative bacteria | Moderate inhibition | |

| Derivative 3e | A549 (lung cancer) | 35% viability reduction |

The presence of the carboxylate group is essential for its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

3. Enzyme Inhibition

EAPIC has been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown potential as an inhibitor of cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways:

These findings suggest that EAPIC could be explored further for its anti-inflammatory properties.

Case Study 1: Anticancer Mechanism

A detailed investigation into the anticancer mechanism of EAPIC revealed that it induces apoptosis in K562 leukemia cells through mitochondrial pathways. The study utilized flow cytometry and Western blotting techniques to confirm the activation of caspases and the release of cytochrome c from mitochondria, leading to cell death.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Gram-negative bacteria showed that EAPIC significantly reduced bacterial viability by disrupting membrane integrity. The study employed time-kill assays to demonstrate the compound's bactericidal effect over time.

常见问题

Q. How can I design a synthetic route for Ethyl 4-amino-3-phenylisothiazole-5-carboxylate?

- Methodological Answer : A plausible synthesis involves cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl precursors. For example, Gewald-type reactions (commonly used for thiophene derivatives) can be adapted by substituting phenyl groups at specific positions . Use ethanol/water mixtures as solvents under reflux to promote cyclization, similar to catalyst-free protocols for related thiazole carboxylates . Purification via flash chromatography (EtOAc/cyclohexane) followed by recrystallization from ethyl acetate may yield high-purity crystals .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign signals by comparing with analogous compounds (e.g., 2-amino-thiazole derivatives). The amino group (NH2) typically appears as a broad singlet at δ 5.5–6.5 ppm, while the ethyl ester group shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .

- HRMS : Confirm molecular ion peaks ([M+H]+) with mass accuracy <5 ppm. For example, a compound with molecular formula C12H12N2O2S should yield a peak at m/z 248.0623 .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

- Methodological Answer : Grow single crystals via slow evaporation of ethyl acetate. Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine the structure using SHELXL , applying restraints for disordered groups (e.g., ethyl ester chains). Analyze hydrogen bonding (N–H⋯O) and torsional angles (phenyl vs. isothiazole planes) to validate stereoelectronic effects .

Advanced Research Questions

Q. How do I address contradictory NMR and crystallographic data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution versus solid-state rigidity. Perform variable-temperature NMR to detect equilibrium shifts. Compare experimental bond lengths/angles (from SHELXL refinement ) with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level). Use WinGX/ORTEP to visualize anisotropic displacement parameters and identify static vs. dynamic disorder .

Q. What strategies optimize reaction yields in scale-up synthesis?

- Methodological Answer : Monitor reaction progress via TLC (silica gel, UV detection). If yields drop at larger scales, evaluate solvent purity (e.g., anhydrous ethanol vs. technical grade) and oxygen sensitivity of intermediates. Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry). For example, a 6-hour reflux in toluene with methylsulfonic acid catalyst improved yields to 37% in related triazole carboxylate syntheses .

Q. How can computational modeling predict bioactivity or reactivity?

- Methodological Answer : Perform docking studies (AutoDock Vina) using the crystal structure to assess interactions with biological targets (e.g., enzymes with thiazole-binding pockets). Calculate frontier molecular orbitals (HOMO/LUMO) via Gaussian09 to predict electrophilic/nucleophilic sites. Compare with experimental reactivity data (e.g., nucleophilic substitution at the 4-amino group) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。